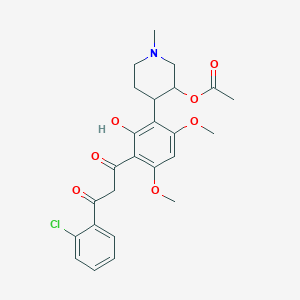
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Overview
Description
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a piperidinyl group, and multiple methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as oxidative cross-coupling, chlorination, and hydrosilylation . Another method involves the use of bis(trichloromethyl) carbonate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, chlorophenyl compounds often have a planar structure due to the conjugation of the benzene ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, chlorophenyl compounds often have relatively low redox potentials .Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives of similar compounds have been synthesized and tested for various applications. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested as analgesics, showcasing the potential for pain relief applications (Radl et al., 1999).
Potential in Cancer Treatment
- Some compounds synthesized from similar structures have shown potential in cancer treatment. A series of compounds based on structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited promising HDAC inhibitory properties and anticancer activities (Rayes et al., 2019).
Crystalline Structure Analysis
- The crystalline structures of related compounds have been analyzed to understand their properties better. For instance, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was studied, providing insights into how these compounds interact at a molecular level (Gümüş et al., 2022).
Antiproliferative Properties
- Some derivatives have shown selective antiproliferative properties against cancer cells, indicating potential for targeted cancer therapies (Rayes et al., 2020).
Potential in Fungicidal Applications
- Compounds with similar structures have demonstrated fungicidal activities, suggesting a potential application in agriculture or medicine (Lv et al., 2015).
Synthesis for Pharmacological Study
- Compounds with similar structures have been synthesized for pharmacokinetic studies, indicating their relevance in drug development processes (Iimura et al., 1989).
properties
IUPAC Name |
[4-[3-[3-(2-chlorophenyl)-3-oxopropanoyl]-2-hydroxy-4,6-dimethoxyphenyl]-1-methylpiperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO7/c1-14(28)34-22-13-27(2)10-9-16(22)23-20(32-3)12-21(33-4)24(25(23)31)19(30)11-18(29)15-7-5-6-8-17(15)26/h5-8,12,16,22,31H,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNKFJPOIBHQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C(=C(C=C2OC)OC)C(=O)CC(=O)C3=CC=CC=C3Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(2-Chlorophenyl)-3-oxopropanoyl)-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



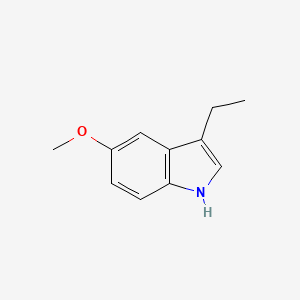
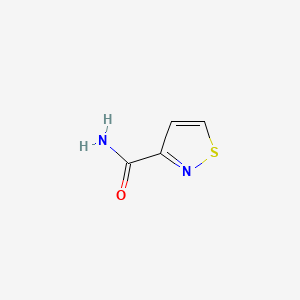


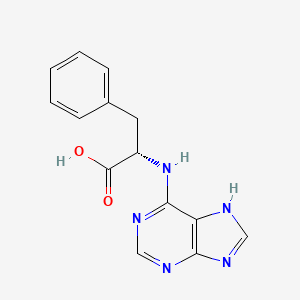
![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)
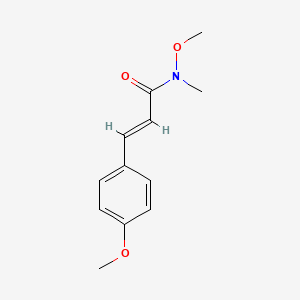
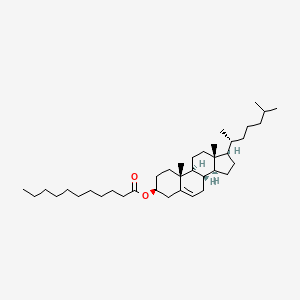

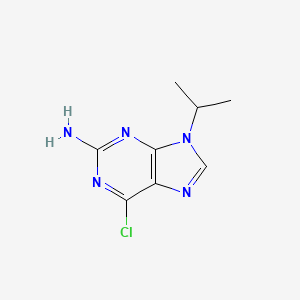
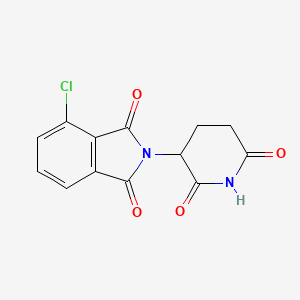
![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)
